molecular formula C6H2Cl4O2 B074200 Tetrachlorocatechol CAS No. 1198-55-6

Tetrachlorocatechol

Cat. No. B074200
CAS RN: 1198-55-6
M. Wt: 247.9 g/mol
InChI Key: RRBMVWQICIXSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04196132

Procedure details

The continuous oxidation involves a system of two container vessels for the reactants, a flow reactor, a quench reactor, and a scrubber. The FIGURE shows a laboratory arrangement as used for the Example below. Flask 1 is the storage for the tetrachlorocatechol slurry; flask 2 is the storage for concentrated nitric acid. Both flasks are cooled to between 0° C. and 5° C., e.g., by an icebath. Each flask is connected individually to the flow reactor 3 with pumps moving the reactants along at the desired rates. In reactor 3 (at between -2° and 6° C., with +2° to 5° C. preferred) the actual oxidation takes place giving o-chloranil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:12])=[C:4]([Cl:11])[C:5]([Cl:10])=[C:6]([OH:9])[C:7]=1[OH:8].[N+]([O-])(O)=O>>[C:4]1([Cl:11])[C:3]([Cl:12])=[C:2]([Cl:1])[C:7](=[O:8])[C:6](=[O:9])[C:5]=1[Cl:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1O)O)Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flask 1 is
CUSTOM
Type
CUSTOM
Details
flask 2 is
TEMPERATURE
Type
TEMPERATURE
Details
Both flasks are cooled to between 0° C. and 5° C.
CUSTOM
Type
CUSTOM
Details
Each flask is connected individually to the flow reactor 3 with pumps
CUSTOM
Type
CUSTOM
Details
In reactor 3 (at between -2° and 6° C., with +2° to 5° C. preferred) the actual oxidation takes

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.